2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-4-6(8(11)12)7(13-3)10-5(2)9-4/h1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMJXDBNPPTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)SC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Challenges
- Regioselectivity : Ensuring correct substitution at positions 2, 4, 5, and 6.
- Carboxyl Group Stability : Avoiding decarboxylation under high-temperature or basic conditions.
- Methylsulfanyl Introduction : Selective thioether formation without over-oxidation to sulfone.
Cyclocondensation-Based Routes
Thiourea-Acetylacetone Cyclocondensation
A foundational method for pyrimidine synthesis involves cyclocondensation of 1,3-diketones with thiourea. For the target compound, 3-oxopentanedioic acid serves as the diketone precursor, enabling carboxyl incorporation at position 5.
Procedure :
- Cyclocondensation : React 3-oxopentanedioic acid with thiourea in HCl/EtOH at reflux (24 h), yielding 2-mercapto-4,6-dimethylpyrimidine-5-carboxylic acid.
- Methylation : Treat the mercapto intermediate with dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) in K₂CO₃/toluene (80°C, 12 h), achieving 85–90% conversion to the methylsulfanyl derivative.
Optimization Insights :
- Catalyst : TBAB enhances phase-transfer efficiency, reducing reaction time.
- Solvent : Toluene minimizes carboxyl group esterification side reactions.
Nucleophilic Substitution Approaches
Chloropyrimidine Intermediate Route
A patent-derived strategy employs halogenated pyrimidines as intermediates for functionalization:
Steps :
- Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid :
- Chlorinate 2,4-dimethylpyrimidine-5-carboxylic acid using PCl₅ in POCl₃ (reflux, 6 h).
- Methylsulfanyl Introduction :
- React with sodium methanethiolate (NaSMe) in DMF (60°C, 4 h), achieving 78% yield.
Critical Parameters :
- Temperature Control : >60°C risks decarboxylation.
- Solvent Polarity : DMF stabilizes the carboxylate anion, preventing acid-catalyzed degradation.
Oxidation and Functional Group Interconversion
Sulfur Oxidation Considerations
While the target compound retains the methylsulfanyl group, literature on analogous pyrimidines highlights oxidation risks during synthesis. For example, hydrogen peroxide (H₂O₂) in acetic acid with Na₂WO₄ catalyzes S-Me oxidation to sulfone, necessitating strict stoichiometric control.
Mitigation Strategies :
- H₂O₂ Stoichiometry : Limit to 1.1 equivalents.
- Catalyst Loading : 0.5 mol% Na₂WO₄ minimizes over-oxidation.
Comparative Analysis of Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Carboxylic Acids
Substituent Variations at Positions 2, 4, and 6
The biological and physicochemical properties of pyrimidine carboxylic acids are heavily influenced by substituents. Below is a comparative analysis of key derivatives:
Key Observations:
- Sulfur-Containing Groups : The methylsulfanyl (SCH₃) group at position 6 in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, sulfonyl (SO₂CH₃) groups (e.g., ) enhance polarity and metabolic stability but may reduce bioavailability.
- Amino vs. Methyl Substitutions: Amino groups (e.g., ) improve water solubility and enable hydrogen bonding, critical for receptor interactions. Methyl groups (e.g., target compound) contribute to steric bulk and may protect against enzymatic degradation.
- Halogenation : Chlorine at position 5 (e.g., ) enhances electrophilicity, facilitating nucleophilic substitution reactions in drug design.
Biological Activity
2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2S. It possesses a pyrimidine core and features significant functional groups, including a carboxylic acid and a methylsulfanyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active site residues in enzymes or receptors, while the methylsulfanyl group enhances hydrophobic interactions. These interactions may lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its therapeutic effects.
Therapeutic Potential
Research indicates that this compound may exhibit various therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies have shown that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. The IC50 values for some derivatives were reported at 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Effects : The compound is explored for its potential as an antimicrobial agent. Its structural features may allow it to disrupt microbial processes.
- Anticancer Properties : The compound's ability to affect cellular pathways makes it a candidate for anticancer research. Studies on similar compounds have demonstrated antiproliferative effects against various cancer cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,4-Dimethyl-5-carboxypyrimidine | Lacks methylsulfanyl group | Reduced hydrophobicity |
| 2,4-Dimethyl-6-(ethylsulfanyl)pyrimidine-5-carboxylic acid | Ethyl instead of methyl sulfanyl | Altered steric properties |
| 2,4-Dimethyl-6-(methylsulfanyl)pyrimidine | Lacks carboxylic acid group | Reduced hydrogen bonding capability |
The unique combination of the methylsulfanyl and carboxylic acid groups in this compound enhances its biological activity compared to other related compounds.
In Vitro Studies
In vitro evaluations have demonstrated that certain derivatives of pyrimidine compounds can effectively inhibit cellular pathways associated with cancer proliferation. For instance, compounds exhibiting microtubule depolymerization at concentrations as low as 10 µM showed significant antiproliferative effects against cancer cell lines .
In Vivo Studies
In vivo studies using xenograft models have indicated that compounds similar to this compound can exhibit significant antitumor activity. For example, a related compound administered at a dose of 75 mg/kg resulted in moderate weight loss but showed statistically significant tumor reduction compared to controls .
Summary of Findings
The following table summarizes key findings from recent studies:
Q & A
Basic Synthesis and Optimization
Q: What are the key synthetic routes and optimization strategies for preparing 2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid? A: While the exact synthesis of this compound is not detailed in the provided evidence, analogous pyrimidine-5-carboxylic acid derivatives are synthesized via condensation reactions. For example, 4-hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester is synthesized using S-methylisothiourea hemisulfate and diethyl ethoxymethylenemalonate in ethanol, with optimized molar ratios (1.2:1:1.8 for reagents:NaOH), reaction time (6 hours), and acid treatment to achieve ~80% yield . Key parameters include:
- Temperature control : Room temperature for condensation, followed by reflux if necessary.
- Characterization : Post-synthesis analysis via H NMR (e.g., δ 2.54 ppm for methylsulfanyl protons), ESI-MS (to confirm molecular ion peaks), and FT-IR (e.g., 1739 cm for ester carbonyl stretches) .
Structural Characterization Techniques
Q: Which spectroscopic and analytical methods are most effective for characterizing this compound? A: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent patterns (e.g., methyl groups at δ ~2.5 ppm, carboxylic acid protons at δ ~13 ppm if protonated).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns.
- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretches at ~2500-3000 cm, C=O stretches at ~1700 cm) .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides precise bond lengths and angles, as seen in metal-pyrimidine carboxylate complexes .
Advanced: Metal Coordination Chemistry
Q: How does this compound interact with metal ions, and what are the implications for its reactivity? A: Pyrimidine-5-carboxylic acids exhibit distinct coordination modes depending on substituents. Evidence shows that:
- Metal binding sites : The carboxylic acid group and pyrimidine nitrogen atoms (N1/N3) are primary coordination sites. Copper(II) complexes with pyrimidine-5-carboxylic acid derivatives show higher thermal stability than pyrimidine-2-carboxylic acid analogs .
- Spectroscopic changes : IR bands shift upon metal binding (e.g., decreased wavenumbers for aromatic vibrations, indicating increased ring aromaticity) .
- Applications : Metal complexes may enhance antioxidant activity or serve as catalysts in organic reactions.
Advanced: Substituent Effects on Reactivity and Bioactivity
Q: How do the methyl and methylsulfanyl groups influence its chemical and biological properties? A: Structural analogs suggest:
- Steric and electronic effects : Methyl groups increase steric hindrance, potentially slowing nucleophilic attacks, while the methylsulfanyl group (-SMe) enhances electrophilic substitution reactivity at the pyrimidine ring .
- Biological activity prediction : Pyrimidine derivatives with sulfanyl groups often exhibit antimicrobial or antitumor activity. For example, 7-cyclopropyl-pyrido[2,3-d]pyrimidine analogs show interactions with enzymes like dihydrofolate reductase .
Advanced: Thermal Stability and Degradation Pathways
Q: What factors govern the thermal stability of this compound and its derivatives? A: Thermal analysis (TG-DSC) of related pyrimidine carboxylates reveals:
- Decomposition steps : Initial loss of solvent molecules (if hydrated), followed by decarboxylation (~200–300°C), and eventual formation of metal oxides or carbonaceous residues .
- Metal-dependent stability : Copper complexes degrade at higher temperatures than manganese or sodium analogs due to stronger metal-ligand bonds .
Advanced: Reactivity in Functionalization Reactions
Q: What strategies enable selective functionalization of this compound for derivatization? A: Methodological insights from analogous systems include:
- Esterification : Conversion of the carboxylic acid to ethyl esters using ethanol/HSO, as seen in pyrimidine-5-carboxylate synthesis .
- Nucleophilic substitution : The methylsulfanyl group (-SMe) can be replaced by amines or alkoxides under basic conditions.
- Cross-coupling reactions : Suzuki-Miyaura coupling (e.g., using boronic acids) at halogenated positions, though this requires prior halogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
